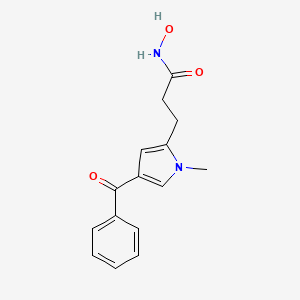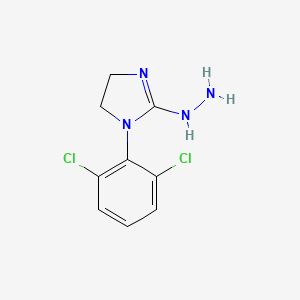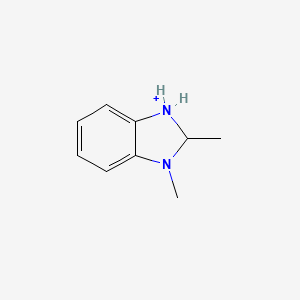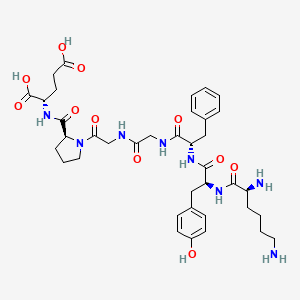
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzoyl group, a hydroxy group, and a propionamide moiety attached to the pyrrole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid kann über mehrere Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Kondensation von 2,5-Dimethoxytetrahydrofuran mit geeigneten Aminen und Sulfonaminen in Gegenwart einer katalytischen Menge an Eisen(III)-chlorid unter milden Reaktionsbedingungen . Eine andere Methode beinhaltet die Kondensation von Carbonsäuren mit 2,4,4-Trimethoxybutan-1-amin, gefolgt von säurevermittelter Cyclisierung zur Bildung des Pyrrolrings .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Alkylhalogenide, Sulfonylchloride und Benzoylchlorid in Gegenwart geeigneter Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Industrie: Bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bakterielle Enzyme hemmen, was zu antimikrobiellen Wirkungen führt, oder mit zellulären Signalwegen interagieren, die an der Proliferation von Krebszellen beteiligt sind .
Wirkmechanismus
The mechanism of action of 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-Chinolone: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit 4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid auf und zeigen ähnliche biologische Aktivitäten.
Indolderivate: Indolbasierte Verbindungen haben ebenfalls vergleichbare chemische Eigenschaften und Anwendungen in der medizinischen Chemie.
Einzigartigkeit
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrol-2-propionamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, eine Vielzahl chemischer Reaktionen einzugehen, einzigartig. Seine besondere Struktur ermöglicht vielseitige Anwendungen in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
CAS-Nummer |
667870-70-4 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3-(4-benzoyl-1-methylpyrrol-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C15H16N2O3/c1-17-10-12(9-13(17)7-8-14(18)16-20)15(19)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3,(H,16,18) |
InChI-Schlüssel |
HVWJGMCMKAILER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1CCC(=O)NO)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)



![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)



![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

